molecular formula C12H13N3O B14432215 2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide CAS No. 77049-29-7

2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B14432215
CAS No.: 77049-29-7
M. Wt: 215.25 g/mol
InChI Key: BUBZJDHJOIEQHP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-N-phenyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

77049-29-7

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2,5-dimethyl-N-phenyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8-11(14-9(2)13-8)12(16)15-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)(H,15,16)

InChI Key

BUBZJDHJOIEQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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